alpha-D-Xylulofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Xylulofuranose: is a pentose sugar with the molecular formula C₅H₁₀O₅. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a stereoisomer of D-xylulose and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Xylulofuranose can be synthesized through the isomerization of alpha-D-xylose. The reaction is catalyzed by the enzyme xylose isomerase, which facilitates the conversion of alpha-D-xylose to this compound under specific conditions .
Industrial Production Methods: The industrial production of this compound involves the use of biocatalysts such as xylose isomerase. The process typically requires controlled conditions, including temperature and pH, to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Isomerization: It can be isomerized to other forms of xylose and xylulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: The enzyme xylose isomerase is commonly used for isomerization reactions.
Major Products Formed:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Alpha-D-xylopyranose.
Scientific Research Applications
Alpha-D-Xylulofuranose has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various chemical compounds.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biofuels and other bioproducts
Mechanism of Action
The mechanism of action of alpha-D-Xylulofuranose involves its conversion by the enzyme xylose isomerase. This enzyme catalyzes the interconversion of aldose and ketose sugars, facilitating the transformation of alpha-D-xylose to this compound. The enzyme’s active site contains divalent metal ions, which are essential for its catalytic activity .
Comparison with Similar Compounds
Alpha-D-Xylopyranose: Another isomer of xylose with a six-membered ring structure.
D-Xylulose: A ketose form of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose
Uniqueness: Alpha-D-Xylulofuranose is unique due to its five-membered ring structure and its specific role in biochemical pathways. Unlike its six-membered ring counterpart, alpha-D-Xylopyranose, this compound has distinct chemical and physical properties that make it valuable in various scientific and industrial applications .
Properties
CAS No. |
119241-45-1 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1 |
InChI Key |
LQXVFWRQNMEDEE-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.